Cas no 2408973-00-0 (tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate)
![tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate structure](https://ja.kuujia.com/scimg/cas/2408973-00-0x500.png)
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2408973-00-0
- EN300-7548128
- tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate
-
- インチ: 1S/C14H25NO3/c1-13(2,3)18-12(16)15-7-6-14(17)9-10-4-5-11(14)8-10/h10-11,17H,4-9H2,1-3H3,(H,15,16)
- InChIKey: FNEQWUHNMIKVLS-UHFFFAOYSA-N
- SMILES: OC1(CCNC(=O)OC(C)(C)C)CC2CCC1C2
計算された属性
- 精确分子量: 255.18344366g/mol
- 同位素质量: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- XLogP3: 2.7
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548128-0.5g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 0.5g |
$849.0 | 2025-02-24 | |
Enamine | EN300-7548128-0.1g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 0.1g |
$779.0 | 2025-02-24 | |
Enamine | EN300-7548128-1.0g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 1.0g |
$884.0 | 2025-02-24 | |
Enamine | EN300-7548128-5.0g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 5.0g |
$2566.0 | 2025-02-24 | |
Enamine | EN300-7548128-10.0g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 10.0g |
$3807.0 | 2025-02-24 | |
Enamine | EN300-7548128-0.05g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 0.05g |
$744.0 | 2025-02-24 | |
Enamine | EN300-7548128-2.5g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 2.5g |
$1735.0 | 2025-02-24 | |
Enamine | EN300-7548128-0.25g |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate |
2408973-00-0 | 95.0% | 0.25g |
$814.0 | 2025-02-24 |
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamateに関する追加情報
Comprehensive Guide to tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate (CAS No. 2408973-00-0)
tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate (CAS No. 2408973-00-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This bicyclic carbamate derivative combines a norbornane skeleton with a tert-butyl carbamate group, making it a valuable intermediate in drug discovery and material science. Researchers are particularly interested in its stereochemical properties and hydrogen bonding capabilities, which contribute to its versatility in synthetic chemistry.
The compound's hydroxybicyclo[2.2.1]heptane moiety provides rigid three-dimensional geometry, a feature highly sought after in the design of bioactive molecules. This structural characteristic is particularly relevant in current medicinal chemistry trends where researchers are focusing on conformationally constrained scaffolds to improve drug-target interactions. The tert-butyloxycarbonyl (Boc) protecting group adds another layer of utility, as it's widely used in peptide synthesis and amine protection strategies.
In the context of green chemistry initiatives, tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate presents interesting possibilities. Its bicyclic structure could potentially reduce the number of synthetic steps required to achieve complex molecular architectures, aligning with the pharmaceutical industry's push toward atom economy and sustainable synthesis. Recent publications have highlighted similar compounds as promising candidates for biodegradable materials and eco-friendly catalysts.
The compound's solubility profile and stability under various conditions make it suitable for diverse applications. Analytical chemists have developed HPLC methods and mass spectrometry techniques specifically for characterizing this class of compounds, reflecting the growing importance of quality control in specialty chemicals. These analytical methods are crucial for researchers investigating the compound's potential in asymmetric synthesis and chiral resolution processes.
From a market perspective, the demand for high-purity bicyclic intermediates like tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate has been steadily increasing. Pharmaceutical companies are particularly interested in such structurally complex building blocks for developing next-generation therapeutics. The compound's CAS number 2408973-00-0 serves as a unique identifier in global chemical databases, facilitating intellectual property management and regulatory compliance.
Recent advances in computational chemistry have enabled better prediction of this compound's physicochemical properties and reactivity patterns. Molecular modeling studies suggest potential applications in enzyme inhibition and receptor modulation, areas of intense research in drug discovery pipelines. The hydroxyl group present in the structure offers opportunities for further derivatization, making it a versatile starting material for combinatorial chemistry approaches.
In the field of material science, researchers are exploring the use of tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate in developing advanced polymers with unique thermal and mechanical properties. The compound's rigid backbone could contribute to the creation of high-performance materials for specialized applications. This aligns with current industry trends toward functional materials for electronics and coatings.
The synthesis and application of tert-butyl N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)carbamate represent an exciting area of research at the intersection of organic chemistry and pharmaceutical development. As analytical techniques continue to advance and synthetic methodologies become more sophisticated, this compound is likely to find even broader utility in both academic and industrial settings. Its unique combination of structural features and chemical reactivity ensures its continued relevance in cutting-edge chemical research.
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